1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine atoms and the quinazolinone core structure suggests that this compound may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of 1-Piperidineacetic acid with the brominated quinazolinone derivative using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace bromine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The presence of bromine atoms may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Brominated organic compounds: Compounds with bromine atoms in their structure.
Uniqueness
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester is unique due to the specific combination of the quinazolinone core, bromine atoms, and piperidineacetic acid ester
Properties
CAS No. |
110022-74-7 |
---|---|
Molecular Formula |
C18H21Br2N3O3 |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C18H21Br2N3O3/c1-12-21-17-14(9-13(19)10-15(17)20)18(25)23(12)7-8-26-16(24)11-22-5-3-2-4-6-22/h9-10H,2-8,11H2,1H3 |
InChI Key |
UFWAREMRRFBPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.